Phaseic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phaseic acid-d4 is a deuterium-labeled derivative of phaseic acid, a terpenoid catabolite of the plant hormone abscisic acid. Phaseic acid is known for its role in regulating plant stress responses and has been studied for its potential neuroprotective effects in mammals. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phaseic acid-d4 involves the incorporation of deuterium atoms into the phaseic acid molecule. This can be achieved through various methods, including:
Hydrozirconation Reaction: A key step in the enantioselective synthesis of phaseic acid involves a hydrozirconation reaction, which introduces deuterium atoms into the molecule.
Mn(III)-Catalyzed Allylic Oxidation: Another critical step is the Mn(III)-catalyzed allylic oxidation, which helps in the formation of the desired deuterium-labeled product.
Industrial Production Methods: These isotopes are incorporated into drug molecules as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Types of Reactions: Phaseic acid-d4 undergoes various chemical reactions, including:
Reduction: Phaseic acid can be reduced to dihydrophaseic acid by cinnamoyl coA: NADP oxidoreductase-like 1.
Common Reagents and Conditions:
Oxidation Reagents: Cytochrome P-450 enzymes are commonly used for the oxidation of abscisic acid to phaseic acid.
Reduction Reagents: NADP oxidoreductase-like enzymes are used for the reduction of phaseic acid to dihydrophaseic acid.
Major Products:
Oxidation Product: Phaseic acid is the major product formed from the oxidation of abscisic acid.
Reduction Product: Dihydrophaseic acid is the major product formed from the reduction of phaseic acid.
Scientific Research Applications
Phaseic acid-d4 has several scientific research applications, including:
Mechanism of Action
Phaseic acid-d4 exerts its effects through the following mechanisms:
Inhibition of Glutamate Receptors: Phaseic acid acts as an endogenous and reversible inhibitor of glutamate receptors in the brain, providing neuroprotection during ischemic brain injury.
Regulation of Plant Stress Responses: In plants, phaseic acid regulates stress responses by acting as a catabolite of abscisic acid, which is involved in stomatal closure and photosynthesis arrest.
Comparison with Similar Compounds
Dihydrophaseic Acid: A reduction product of phaseic acid, dihydrophaseic acid shares similar properties but differs in its reduced form.
Uniqueness: Phaseic acid-d4 is unique due to its deuterium labeling, which enhances its stability and makes it a valuable tool for tracing metabolic pathways and studying pharmacokinetics . Its ability to act as a neuroprotective agent and regulate plant stress responses further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H20O5 |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
(2Z,4E)-3-methyl-5-[(1R,5R,8S)-2,2,4,4-tetradeuterio-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1/i7D2,8D2 |
InChI Key |
IZGYIFFQBZWOLJ-CTTFJGDKSA-N |
Isomeric SMILES |
[2H]C1(C(=O)C([C@@]2([C@@]([C@]1(CO2)C)(/C=C/C(=C\C(=O)O)/C)O)C)([2H])[2H])[2H] |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.